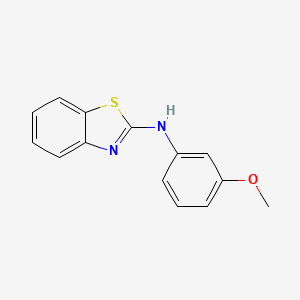

Benzothiazol-2-yl-(3-methoxy-phenyl)-amine

Descripción general

Descripción

Benzothiazol-2-yl-(3-methoxy-phenyl)-amine is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound has a methoxy group attached to the phenyl ring, which is connected to the benzothiazole moiety via an amine linkage. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazol-2-yl-(3-methoxy-phenyl)-amine typically involves the condensation of 2-aminobenzothiazole with 3-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of acetic acid as a solvent and a catalyst, with the reaction mixture being heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of alternative solvents and catalysts that are more environmentally friendly and cost-effective may be employed to optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

Benzothiazol-2-yl-(3-methoxy-phenyl)-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives or the reduction of the benzothiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

Oxidation: N-oxides, sulfoxides.

Reduction: Amine derivatives, reduced benzothiazole.

Substitution: Substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Benzothiazol-2-yl-(3-methoxy-phenyl)-amine, also known as N-(3-Methoxyphenyl)-2-benzothiazolamine, is a chemical compound with multiple applications in scientific research . Its primary applications include:

- Building block for synthesizing complex molecules Benzothiazole derivatives are used as building blocks to create more complex structures with desired properties.

- Antimicrobial and anticancer agent research It is investigated for its potential as an antimicrobial or anticancer agent.

- Pharmacological properties exploration Researches explore its anti-inflammatory and antioxidant activities.

Benzothiazole derivatives exhibit a range of biological activities. 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide, which contains a benzothiazole moiety, shows effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Antimicrobial Activity

In vitro testing of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has demonstrated antimicrobial properties:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Structure-Activity Relationship (SAR) Studies

SAR studies of benzothiazole-phenyl-based analogs have identified them as potential dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors . These dual inhibitors have shown promise in alleviating acute inflammatory pain in rats, with some being as effective as traditional nonsteroidal anti-inflammatory drugs like ketoprofen .

Safety and Hazards

This compound has certain hazards associated with it :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

Recent Advances

Recent research has focused on synthesizing benzothiazole-based anti-tubercular compounds and evaluating their in vitro and in vivo activity . Additionally, benzothiazole derivatives have been explored for their antiproliferative activity in pancreatic cancer cell lines . 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives have also been identified as having inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) .

Dual sEH/FAAH Inhibitors

Mecanismo De Acción

The mechanism of action of Benzothiazol-2-yl-(3-methoxy-phenyl)-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s ability to intercalate into DNA and affect gene expression has been studied, particularly in the context of its anticancer properties. Additionally, its interaction with cellular signaling pathways, such as the Aryl hydrocarbon Receptor (AhR) pathway, has been reported.

Comparación Con Compuestos Similares

Benzothiazol-2-yl-(3-methoxy-phenyl)-amine can be compared with other benzothiazole derivatives, such as:

2-(4-hydroxy-3-methoxyphenyl)-benzothiazole: Known for its potential as a breast cancer cell suppressor.

N-(1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide: Exhibits unique biological activities and structural features.

(1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone: Studied for its antileishmanial activity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other benzothiazole derivatives.

Actividad Biológica

Benzothiazol-2-yl-(3-methoxy-phenyl)-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) associated with this compound, drawing from various research studies.

Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various aryl isocyanates or other electrophiles. For instance, benzothiazole derivatives have been synthesized using methods such as the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of diverse substituents on the benzothiazole scaffold . The general synthetic route involves:

- Preparation of 2-aminobenzothiazole : This is often achieved through cyclization reactions.

- Coupling reactions : The introduction of a methoxy group on the phenyl ring can be performed via electrophilic aromatic substitution or through direct methoxylation.

- Purification and characterization : Compounds are typically purified using column chromatography and characterized by NMR and mass spectrometry.

Anticancer Properties

Benzothiazole derivatives, including this compound, have shown promising anticancer activity across various cancer cell lines. For example:

- Antiproliferative Activity : Compounds containing the benzothiazole nucleus have demonstrated significant antiproliferative effects against pancreatic cancer cell lines, with IC50 values in the micromolar range . Research indicates that modifications to the phenyl ring can enhance activity, with certain derivatives exhibiting IC50 values as low as 0.14 μM against specific cancer cells .

- Mechanism of Action : The mechanism generally involves the inhibition of critical signaling pathways related to cell proliferation and survival. Studies suggest that these compounds may act as multi-target inhibitors affecting various kinases involved in cancer progression .

Antimicrobial Activity

Benzothiazole derivatives also exhibit notable antimicrobial properties:

- In Vitro Studies : Various derivatives have been tested for antibacterial and antifungal activities. For instance, a series of sulphonamide derivatives containing benzothiazole showed significant antibacterial activity against strains like E. coli and Bacillus subtilis, as well as antifungal activity against Candida albicans .

| Compound | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| 4-Amino-N-(1,3-benzothiazol-2-yl)benzene sulphonamide | Antibacterial | E. coli | 12 |

| 4-Amino-N-(1,3-benzothiazol-2-yl)benzene sulphonamide | Antifungal | C. albicans | 15 |

Neuroprotective Effects

Some studies highlight the neuroprotective potential of benzothiazole compounds. They may exert protective effects against neurodegenerative diseases by modulating oxidative stress and apoptosis pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives:

- Substituent Effects : The position and nature of substituents on both the benzothiazole and phenyl rings significantly influence biological activity. For instance, methoxy substitutions on the phenyl ring have been correlated with enhanced anticancer activity .

- Linker Variability : Variations in the linker region between benzothiazole and other moieties can also impact efficacy, suggesting that careful design can lead to compounds with improved selectivity and potency against specific targets .

Case Studies

Several case studies illustrate the biological potential of benzothiazole derivatives:

- A study involving a library of phenylacetamide derivatives showed that certain benzothiazole-containing compounds induced a marked reduction in cell viability in pancreatic cancer models at low concentrations .

- Another investigation focused on benzothiazole derivatives with inhibitory activity against MERS-CoV demonstrated that structural modifications led to enhanced antiviral potency without cytotoxic effects .

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-11-6-4-5-10(9-11)15-14-16-12-7-2-3-8-13(12)18-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAWUKQDWALLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201277892 | |

| Record name | N-(3-Methoxyphenyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216502-43-1 | |

| Record name | N-(3-Methoxyphenyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216502-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methoxyphenyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.